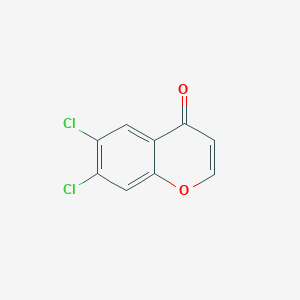![molecular formula C12H22OSi B11889697 1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol CAS No. 79015-63-7](/img/structure/B11889697.png)
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol is an organosilicon compound that features a cyclohexanol moiety attached to a trimethylsilyl-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with cyclohexanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives with varying degrees of saturation.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol has several applications in scientific research:
Biology: Potential use in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol exerts its effects depends on the specific reaction or application. In catalytic reactions, the trimethylsilyl group can stabilize transition states and intermediates, facilitating the formation of desired products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A simpler analog with similar reactivity but lacking the cyclohexanol moiety.
1-Phenyl-3-(Trimethylsilyl)-2-propyn-1-ol: Contains a phenyl group instead of a cyclohexanol moiety, leading to different reactivity and applications.
Uniqueness
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol and trimethylsilyl-propynyl groups. This structural feature imparts distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
CAS No. |
79015-63-7 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
1-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-10H2,1-3H3 |
InChI Key |
GBFFZZZSCNEOSM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


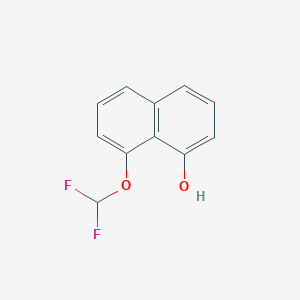
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
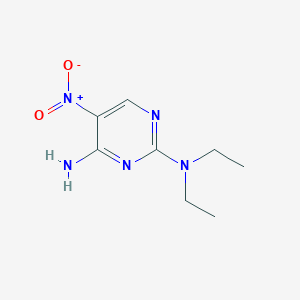
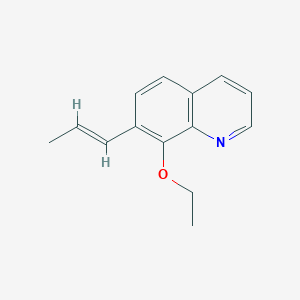
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

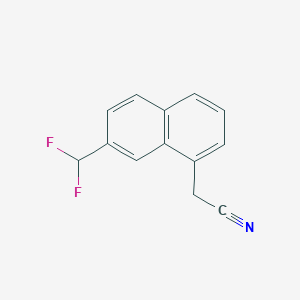

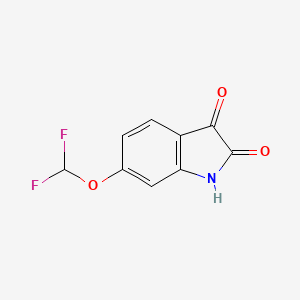


![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
